1,2-丙二醇-(OD)2

描述

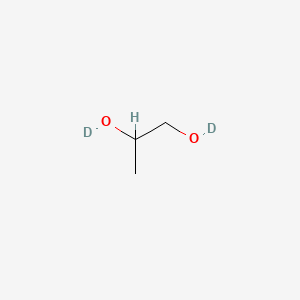

1,2-Propanediol-(OD)2 is a chemical compound that has a wide range of uses in the scientific research field. It is a colorless and odorless liquid that is soluble in water and miscible with many organic solvents. It is a trihydroxy compound with a molecular formula of C3H8O2 and a molecular weight of 76.09 g/mol. It is also known as propylene glycol, 1,2-dihydroxypropane, 1,2-propanediol, 1,2-dihydroxypropane, and trimethylene glycol. It has a boiling point of 188.2 °C and a melting point of -59.4 °C.

科学研究应用

催化与化学生产

甘油氢解为 1,3-丙二醇:研究表明,催化剂(特别是涉及铂、铱和铜的催化剂)对于甘油向 1,3-丙二醇的有效转化很有前景,1,3-丙二醇是一种有价值的化学品,用于生产聚合物和其他工业应用。催化剂中酸相和金属相的存在会影响对 1,3-丙二醇的活性与选择性 (Silva Ruy 等人,2020 年)。

通过水相重整生产丙二醇:对生产 1,2-丙二醇和 1,3-丙二醇的替代方法的研究已将水相重整 (APR) 确定为可行的工艺。这种方法不需要外部氢气供应,利用非均相催化剂在更具成本效益的条件下实现目标二醇(尤其是 1,2-丙二醇)的高收率 (Md Radzi 等人,2022 年)。

材料科学

- 用于组织工程的生物弹性体:已经探索了由 1,8-辛二醇、柠檬酸和癸二酸合成新类弹性体(例如聚[辛二醇-共-(柠檬酸)-共-(癸二酸)] (p(OCS)))用于组织工程应用。这些弹性体表现出可调节的机械性能和生物相容性,使其适用于开发再生医学中的支架和其他材料 (Djordjevic 等人,2011 年)。

环境和能源应用

- 微波辅助氧化脱硫:微波技术在石油的氧化脱硫中的应用与传统加热方法相比,提高了效率并缩短了反应时间。这种方法允许在较温和的条件下从油中去除硫化合物,突出了更环保、更具成本效益的精炼工艺的潜力 (尚等人,2013 年)。

作用机制

Target of Action

The primary target of 1,2-Propanediol-(OD)2 is the metabolic pathways of microorganisms such as Escherichia coli . The compound interacts with these pathways to increase the production of 1,2-propanediol .

Mode of Action

1,2-Propanediol-(OD)2 interacts with its targets by redirecting the carbon flux and disrupting carbon-competing pathways . This redirection increases the production of 1,2-propanediol microaerobically . Additionally, the compound disrupts the first committed step of E. coli’s ubiquinone biosynthesis pathway (ubiC) to prevent the oxidation of NADH in microaerobic conditions .

Biochemical Pathways

The compound affects the metabolic pathways of E. coli, specifically the ubiquinone biosynthesis pathway . By disrupting this pathway, 1,2-Propanediol-(OD)2 prevents the oxidation of NADH, which is crucial for the production of 1,2-propanediol . The compound also interacts with the Deoxyhexose pathway .

Pharmacokinetics

The compound’s impact on bioavailability is evident in its ability to increase the production of 1,2-propanediol inE. coli .

Result of Action

The action of 1,2-Propanediol-(OD)2 results in enhanced production of 1,2-propanediol . This is achieved by engineering the microaerobic metabolism of E. coli . The compound’s action also leads to the production of non-native reduced chemicals in E. coli .

Action Environment

The action of 1,2-Propanediol-(OD)2 is influenced by environmental factors such as oxygen levels . The compound is more effective under microaerobic conditions, which exhibit features of both aerobic and anaerobic metabolism . This allows for the production of reduced chemicals, which is favored due to the prevention of NADH oxidation .

属性

IUPAC Name |

1,2-dideuteriooxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O2/c1-3(5)2-4/h3-5H,2H2,1H3/i4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNIAPMSPPWPWGF-KFRNQKGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OCC(C)O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480317 | |

| Record name | Propylene glycol-(OD)2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58161-11-8 | |

| Record name | Propylene glycol-(OD)2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Methylthio)-3H-imidazo[4,5-b]pyridine](/img/structure/B1610399.png)

![1-Phenyl-2-[(propan-2-yl)amino]ethan-1-one](/img/structure/B1610404.png)

![6-Iodobenzo[d]thiazole-2(3H)-thione](/img/structure/B1610409.png)